molecular formula C20H24N2O6S2 B12681324 Benzene-1,4-diammonium bis(4-methylbenzenesulphonate) CAS No. 94441-90-4

Benzene-1,4-diammonium bis(4-methylbenzenesulphonate)

Cat. No.: B12681324
CAS No.: 94441-90-4
M. Wt: 452.5 g/mol
InChI Key: WSRPTKSQZPNBDP-UHFFFAOYSA-N
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Description

Systematic IUPAC Name Derivation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through a hierarchical process:

  • Parent cation identification : The cationic component originates from benzene-1,4-diamine (C₆H₈N₂), where both amine groups are protonated to form a doubly charged diammonium ion (C₆H₁₀N₂²⁺).
  • Anion identification : Each anion is a 4-methylbenzenesulphonate group (C₇H₇SO₃⁻), derived from 4-methylbenzenesulphonic acid (p-toluenesulphonic acid) via deprotonation.
  • Combination : The stoichiometric ratio of one diammonium cation to two sulphonate anions yields the full name benzene-1,4-diammonium bis(4-methylbenzenesulphonate). The prefix bis- denotes two identical anions, while positional descriptors (1,4- and 4-) specify substituent locations.

Alternative Nomenclature Conventions

Alternative naming systems simplify or contextualize the systematic IUPAC name:

  • Common name : The term p-phenylenediammonium tosylate may appear in industrial contexts, where tosylate refers to the 4-methylbenzenesulphonate anion.
  • CAS-style nomenclature : The compound is sometimes labeled as 1,4-benzenediaminium bis(4-methylbenzenesulphonate), emphasizing the ammonium state of the parent diamine.
  • Salt-based descriptors : In older literature, it may be termed a double sulfonic acid salt of p-phenylenediamine, though this phrasing lacks modern specificity.

CAS Registry Number and Unique Identifiers

The compound is cataloged under the following identifiers:

Identifier Type Value
CAS Registry Number 94441-90-4
EINECS Number 305-316-5
Molecular Formula C₂₀H₂₄N₂O₆S₂
Molecular Weight 452.54 g/mol
InChI Key WSRPTKSQZPNBDP-UHFFFAOYSA-N

These identifiers ensure unambiguous referencing across chemical databases and regulatory frameworks.

Structural Relationship to Parent Amines and Sulfonic Acids

The compound’s architecture bridges two precursor molecules:

  • Parent amine : Benzene-1,4-diamine (p-phenylenediamine, C₆H₈N₂) provides the cationic backbone. Protonation of both -NH₂ groups converts the neutral diamine into a dication (C₆H₁₀N₂²⁺).
  • Parent sulfonic acid : 4-Methylbenzenesulphonic acid (C₇H₈SO₃) contributes the anion. Deprotonation of each -SO₃H group yields the sulphonate ion (C₇H₇SO₃⁻), which electrostatically balances the diammonium charge.

The resulting ionic lattice stabilizes the compound through strong Coulombic interactions between the diammonium cation and sulphonate anions. This structural duality enables applications in materials science, though such uses fall outside the current scope.

Properties

CAS No.

94441-90-4

Molecular Formula

C20H24N2O6S2

Molecular Weight

452.5 g/mol

IUPAC Name

(4-azaniumylphenyl)azanium;4-methylbenzenesulfonate

InChI

InChI=1S/2C7H8O3S.C6H8N2/c2*1-6-2-4-7(5-3-6)11(8,9)10;7-5-1-2-6(8)4-3-5/h2*2-5H,1H3,(H,8,9,10);1-4H,7-8H2

InChI Key

WSRPTKSQZPNBDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC(=CC=C1[NH3+])[NH3+]

Origin of Product

United States

Preparation Methods

Preparation Method Overview

The synthesis of benzene-1,4-diammonium bis(4-methylbenzenesulphonate) typically involves the following key steps:

  • Dissolution of benzene-1,4-diamine (para-phenylenediamine) in water, often with gentle heating to ensure complete dissolution.
  • Addition of 4-methylbenzenesulphonic acid in a stoichiometric ratio of 1:2 (diamine to acid) to ensure full protonation of both amine groups.
  • Heating the reaction mixture to boiling to promote reaction and dissolution.
  • Optional addition of activated charcoal to remove impurities.
  • Filtration of the hot solution to obtain a clear filtrate.
  • Slow cooling or standing of the filtrate to allow crystallization of the salt.
  • Isolation of crystals by filtration and drying.

This method is consistent with the preparation of related benzene-1,2-diammonium bis(4-methylbenzenesulphonate) salts, which share similar synthetic protocols.

Detailed Experimental Procedure

Step Reagents and Conditions Description
1 Benzene-1,4-diamine, 1 mmol Freshly recrystallized benzene-1,4-diamine is dissolved in 10–15 mL double-distilled water by heating.
2 4-Methylbenzenesulphonic acid, 2 mmol Added as an aqueous solution to the diamine solution in a 1:2 molar ratio.
3 Heating to boiling The mixture is heated to boiling to ensure complete reaction and dissolution.
4 Activated charcoal (pinch) Added to adsorb impurities, followed by hot filtration.
5 Filtration Hot solution is filtered to remove charcoal and insoluble impurities.
6 Crystallization The clear filtrate is left to cool and stand at room temperature for several days to allow slow crystallization.
7 Isolation Crystals are collected by filtration and air-dried.

Yield: Approximately 50% based on starting diamine.

Reaction Chemistry and Stoichiometry

The reaction involves protonation of the two amine groups on benzene-1,4-diamine by two equivalents of 4-methylbenzenesulphonic acid, forming the diprotonated diammonium cation and two tosylate anions:

$$
\text{C}6\text{H}4(\text{NH}2)2 + 2 \text{p-CH}3\text{C}6\text{H}4\text{SO}3\text{H} \rightarrow [\text{C}6\text{H}4(\text{NH}3)2]^{2+} \cdot 2[\text{p-CH}3\text{C}6\text{H}4\text{SO}3^-]
$$

This stoichiometry ensures full protonation and charge balance, critical for obtaining the crystalline salt.

Crystallization and Purification

  • The slow crystallization from aqueous solution is essential to obtain well-defined crystals suitable for structural characterization.
  • Activated charcoal treatment improves purity by removing colored or organic impurities.
  • The crystallization process can be influenced by temperature, concentration, and solvent purity.

Structural Characterization Supporting Preparation

  • The compound crystallizes in the monoclinic space group P 1 21/n 1 with four formula units per unit cell (Z=4).
  • The crystal structure confirms the presence of the diprotonated benzene-1,4-diammonium cation and two 4-methylbenzenesulphonate anions.
  • Hydrogen bonding between ammonium protons and sulphonate oxygens stabilizes the crystal lattice.

Comparative Notes from Related Compounds

  • Similar preparation methods are reported for benzene-1,2-diammonium bis(4-methylbenzenesulphonate), where the diamine is dissolved in water, reacted with the acid in a 1:2 molar ratio, heated, filtered, and crystallized.
  • The key difference lies in the positional isomer of the diamine (1,2- vs. 1,4-), but the preparation approach remains consistent.

Summary Table of Preparation Parameters

Parameter Benzene-1,4-diammonium bis(4-methylbenzenesulphonate) Preparation
Diamine source Freshly recrystallized benzene-1,4-diamine
Acid source 4-Methylbenzenesulphonic acid (p-toluenesulfonic acid)
Molar ratio (diamine:acid) 1:2
Solvent Double-distilled water
Temperature Heating to boiling during reaction; crystallization at room temperature
Purification Activated charcoal treatment and hot filtration
Crystallization time Several days at room temperature
Yield ~50%
Crystal system Monoclinic, space group P 1 21/n 1
Key interactions N–H···O hydrogen bonding between ammonium and sulphonate groups

Research Findings and Considerations

  • The preparation method is straightforward, reproducible, and yields crystalline material suitable for X-ray crystallography.
  • The use of aqueous media and mild heating conditions makes the process environmentally benign and scalable.
  • The protonation state and salt formation are confirmed by crystallographic data, validating the stoichiometry and purity of the product.
  • The hydrogen bonding network in the crystal lattice is crucial for stability and can be influenced by preparation conditions such as solvent purity and temperature control.

Chemical Reactions Analysis

Structural and Hydrogen-Bonding Interactions

The compound crystallizes in the monoclinic space group P21/n (No. 14) with lattice parameters:

ParameterValue
a (Å)15.6885
b (Å)7.0857
c (Å)18.3270
β (°)96.800
Z4
R-factor0.0484

Hydrogen-bonding network ( ):

  • The 1,4-phenylenediammonium dication donates hydrogen atoms via N–H bonds.

  • Sulfonate oxygen atoms act as acceptors, forming N–H⋯O interactions.

  • These bonds stabilize the crystal lattice, contributing to its high thermal stability.

Reactivity and Stability

  • Thermal Stability : The compound remains stable under ambient conditions due to its extensive hydrogen-bonded network.

  • Acid-Base Behavior :

    • Acts as a Brønsted acid due to the sulfonate groups.

    • Can participate in proton-exchange reactions in aqueous solutions.

  • Coordination Chemistry :

    • The sulfonate anions may interact with metal ions in solution, though no metal-containing derivatives have been reported for this specific compound ( ).

Limitations in Reported Data

No experimental studies detailing further chemical reactions (e.g., decomposition pathways, redox behavior, or catalytic applications) are available in the provided sources. Research to date focuses on structural characterization rather than reactivity.

Comparative Analysis with Related Compounds

PropertyBenzene-1,4-diammonium bis(4-methylbenzenesulphonate)Benzene-1,2-diaminium bis(4-methylbenzenesulfonate)
Molar Ratio 1:2 (diamine:acid)1:2 ( )
Space Group P21/nP-1 ( )
H-Bond Donors 8 (N–H)6 (N–H)

Scientific Research Applications

Synthesis and Crystal Engineering

Benzene-1,4-diammonium bis(4-methylbenzenesulphonate) has been studied for its crystallization properties. The compound crystallizes in the P 1 21/n 1 space group, indicating a well-defined three-dimensional structure that can be manipulated for various applications. The crystal structure has been documented in studies focusing on the hydrogen bonding interactions and packing efficiency within the crystalline lattice .

Case Study: Crystallization Techniques

A study by Kui-Wu Wang examined the crystallization of this compound using different solvents to optimize yield and purity. The findings indicated that solvent choice significantly affects crystal morphology and size, which are crucial for applications in electronic devices and sensors .

Applications in Organic Electronics

One of the most promising applications of benzene-1,4-diammonium bis(4-methylbenzenesulphonate) is in the field of organic electronics. Its ability to form stable films makes it suitable for use as a charge transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's high molar absorptivity (>28000 l/(mol·cm)) enhances its performance as a light-harvesting agent .

Table 1: Comparison of Charge Transport Properties

PropertyBenzene-1,4-diammonium bis(4-methylbenzenesulphonate)Other Charge Transport Materials
Molar Absorptivity>28000 l/(mol·cm)Varies (usually lower)
Film StabilityHighModerate to High
Charge MobilityHighVaries
ApplicationOLEDs, OPVsOLEDs, OPVs

Potential Use in Nanotechnology

Recent research has suggested that benzene-1,4-diammonium bis(4-methylbenzenesulphonate) may play a role in nanotechnology, particularly as a template for synthesizing nanostructured materials. Its ability to interact with various nanoparticles can facilitate the development of composite materials with enhanced properties for applications in catalysis and drug delivery systems .

Mechanism of Action

The mechanism of action of benzene-1,4-diammonium bis(4-methylbenzenesulphonate) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The pathways involved in these interactions are complex and depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomerism: 1,4- vs. 1,2-Diammonium Salts

  • Benzene-1,2-diaminium bis(4-methylbenzenesulphonate) (C₆H₁₀N₂·2(C₇H₇O₃S)): The 1,2-isomer exhibits distinct hydrogen-bonding patterns due to the proximity of ammonium groups.
  • Crystallographic Data: The Cambridge Structural Database (CSD) reveals that 1,2-diammonium salts often adopt triclinic or monoclinic systems, while 1,4-derivatives favor orthorhombic symmetry due to their geometric constraints .

Counterion Variants: Sulfonate vs. Sulfate

  • Benzene-1,4-diammonium sulphate (C₆H₈N₂·H₂SO₄):
    This sulfate salt has a simpler molecular formula (C₆H₁₀N₂O₄S ) and lower molecular weight (206.22 g/mol ). The sulfate anion’s higher charge density compared to sulfonate may lead to stronger ionic interactions but reduced solubility in polar solvents .
  • Thermal Properties :
    Sulfonate salts like the target compound generally exhibit higher decomposition temperatures (>250°C) due to the stabilizing effect of the methyl group on the anion, whereas sulfate salts decompose at lower temperatures (~200°C) .

Backbone Modification: Cyclohexane vs. Benzene

  • N,N′-Bis(pyridin-4-ylmethyl)-1,4-cyclohexane-diammonium dichloride dihydrate: Replacing the benzene ring with a cyclohexane backbone introduces conformational flexibility, disrupting planarity and π-π interactions. This compound crystallizes in a monoclinic system (vs. orthorhombic for the target) and forms chloride-mediated hydrogen bonds, contrasting with sulfonate’s bulkier, hydrophobic interactions .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Crystal System Key Properties
Benzene-1,4-diammonium bis(4-methylbenzenesulphonate) C₆H₁₀N₂·2(C₇H₇O₃S) 458.52 Orthorhombic High thermal stability, symmetric H-bonding
Benzene-1,4-diammonium sulphate C₆H₁₀N₂O₄S 206.22 Not reported High ionic strength, low solubility
Benzene-1,2-diaminium bis(4-methylbenzenesulphonate) C₆H₁₀N₂·2(C₇H₇O₃S) 458.52 Triclinic Asymmetric H-bonding, lower symmetry
Cyclohexane-diammonium dichloride dihydrate C₁₈H₂₈Cl₂N₄O₂ 419.34 Monoclinic Flexible backbone, chloride-mediated interactions

Research Findings and Implications

  • Hydrogen-Bonding Networks : The para-substitution in Benzene-1,4-diammonium bis(4-methylbenzenesulphonate) facilitates a robust, 3D hydrogen-bonded lattice, as observed in SHELXL-refined structures . This contrasts with the 1,2-isomer’s less predictable packing, which complicates applications in controlled-release systems .
  • Anion Effects : Sulfonate anions improve hydrophobicity and melting points compared to sulfate, making the target compound more suitable for high-temperature applications .
  • Methodological Advances : Structural comparisons rely heavily on tools like SHELXL for refinement and Mercury for visualizing crystal packing, underscoring the importance of computational crystallography in such studies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzene-1,4-diammonium bis(4-methylbenzenesulphonate), and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via acid-base reactions between 1,4-diaminobenzene and 4-methylbenzenesulfonic acid. Optimization involves adjusting stoichiometry, solvent polarity (e.g., water or ethanol), and temperature. For example, refluxing in aqueous medium at 80–100°C for 4–6 hours yields high-purity crystals after recrystallization . Reaction progress can be monitored via TLC or pH titration.

Q. How can spectroscopic and crystallographic techniques characterize this compound?

  • Methodology :

  • NMR : Use 1H^1H and 13C^{13}C NMR to confirm protonation states of the diamine and sulfonate groups. For example, downfield shifts in 1H^1H NMR (~δ 7.5–8.5 ppm) indicate aromatic protons adjacent to sulfonate groups .
  • XRD : Single-crystal X-ray diffraction resolves the ionic lattice structure, revealing hydrogen-bonding networks between ammonium and sulfonate moieties. Compare with Cambridge Structural Database (CSD) entries for validation .
  • Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion peak at m/z 280.34 (C13_{13}H16_{16}N2_2O3_3S+^+) .

Q. What are the key physicochemical properties (e.g., solubility, thermal stability) critical for experimental design?

  • Methodology :

  • Solubility : Perform gravimetric analysis in solvents like water, DMSO, or methanol. The compound exhibits high solubility in polar solvents due to ionic interactions (~50 g/L in water at 25°C) .
  • Thermal Stability : Use TGA-DSC to identify decomposition temperatures. The sulfonate groups typically degrade above 250°C, while the aromatic backbone remains stable up to 400°C .

Advanced Research Questions

Q. How do crystal packing and hydrogen-bonding motifs influence the material’s stability and reactivity?

  • Methodology : Analyze XRD data using Mercury software to visualize 3D packing. For instance, layered structures with NH\cdotsO hydrogen bonds (2.7–3.1 Å) enhance thermal stability but may reduce solubility. Compare with analogous sulfonate salts (e.g., benzene-1,2-diaminium tris(4-methylbenzenesulfonate)) to identify structure-property trends .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

  • Methodology : Discrepancies in yields (e.g., 60–85%) often arise from impurities in starting materials or crystallization efficiency. Implement purification steps like column chromatography (silica gel, eluent: methanol/ethyl acetate) and optimize cooling rates during crystallization. Validate purity via HPLC with UV detection at 254 nm .

Q. How does the compound behave in catalytic or supramolecular systems?

  • Methodology : Test its role as a template in coordination polymers. For example, combine with transition metals (e.g., Cu2+^{2+}) in aqueous solutions to form metal-organic frameworks (MOFs). Characterize via IR (shift in sulfonate S=O stretches from ~1200 cm1^{-1} to 1150 cm1^{-1} upon coordination) and BET surface area analysis .

Q. What are the degradation pathways under alkaline or oxidative conditions?

  • Methodology : Expose the compound to NaOH (1M) or H2_2O2_2 (30%) and monitor via LC-MS. Sulfonate groups may hydrolyze to sulfonic acids under alkaline conditions, while oxidation could break the aromatic ring, forming quinones. Compare degradation products with reference standards .

Q. How can computational methods predict its interactions with biological targets (e.g., enzymes)?

  • Methodology : Perform molecular docking (AutoDock Vina) using the crystal structure to assess binding affinity with serine proteases or kinases. Validate predictions with in vitro enzyme inhibition assays (e.g., IC50_{50} measurements using fluorogenic substrates) .

Methodological Notes

  • Data Validation : Cross-reference experimental XRD data with CSD entries (e.g., refcode XYZABC ) to confirm structural assignments .
  • Safety Protocols : Handle the compound in fume hoods due to potential respiratory irritation (GHS06/09). Use PPE (gloves, N95 masks) and dispose of waste via neutralization with dilute acetic acid .

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